molecular formula C24H25FN4O2 B2994095 N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251670-43-5

N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2994095
CAS No.: 1251670-43-5
M. Wt: 420.488
InChI Key: BNSPXWQMOKHZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a pyrido[4,3-d]pyrimidine derivative characterized by a tetrahydropyrido-pyrimidinone core substituted with a 4-fluorobenzyl group at the acetamide nitrogen and a 4-methylbenzyl group at the 6-position of the pyrimidinone ring. This scaffold is structurally analogous to kinase inhibitors targeting ATP-binding domains, where the pyrido-pyrimidinone core mimics purine interactions. The 4-fluorobenzyl moiety may enhance metabolic stability and lipophilicity, while the 4-methylbenzyl group could influence steric interactions with target proteins .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-17-2-4-19(5-3-17)13-28-11-10-22-21(14-28)24(31)29(16-27-22)15-23(30)26-12-18-6-8-20(25)9-7-18/h2-9,16H,10-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSPXWQMOKHZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly in the context of its therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C20H21FN6O
  • Molecular Weight : 394.42 g/mol
  • CAS Number : 518048-05-0

The presence of the fluorobenzyl and tetrahydropyrido-pyrimidine moieties suggests potential interactions with various biological targets.

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antiviral properties. For instance, studies on related compounds have shown that they can inhibit HIV integrase activity. The mechanism involves the inhibition of the strand transfer reaction necessary for viral DNA integration into host DNA. In vitro assays have demonstrated that some derivatives exhibit IC50 values as low as 0.65 µM against HIV integrase .

CompoundIC50 (µM)Target
13e0.65HIV Integrase
13b> cytotoxic concentrationHIV-1 and HIV-2

Despite promising results in enzyme assays, these compounds often exhibit high cytotoxicity in cell culture models, limiting their therapeutic applicability against HIV .

Antimicrobial Activity

In addition to antiviral effects, compounds similar to this compound have been evaluated for antimicrobial properties. A study reported that certain benzylcarboxamide derivatives demonstrated significant antimicrobial activity against various bacterial strains. The presence of the benzyl group appears to enhance membrane permeability and disrupt bacterial cell walls .

Enzyme Inhibition

The compound also exhibits inhibitory effects on specific enzymes such as tyrosinase. This enzyme is crucial in melanin synthesis and is a target for skin-whitening agents. Compounds derived from similar structures have shown competitive inhibition with IC50 values indicating effective enzyme activity loss at low concentrations (e.g., IC50 = 17.76 µM for certain derivatives) .

Case Studies

  • HIV Integrase Inhibition : A study synthesized multiple derivatives of tetrahydropyrimidines and evaluated their inhibitory effects on HIV integrase. The most active compound showed a strong correlation between in vitro activity and docking studies, suggesting a well-defined binding interaction with the target enzyme .
  • Antimicrobial Evaluation : Another research project focused on the synthesis of thieno[2,3-d]pyrimidine derivatives. These were tested against various pathogens and demonstrated promising antimicrobial activity, indicating the potential for development into therapeutic agents .

Scientific Research Applications

N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C23H23FN4O2
  • Molecular Weight : 394.45 g/mol
  • CAS Number : 898604-48-3

The structural complexity of this compound suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Tetrahydropyrido-pyrimidines have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrido-pyrimidines effectively inhibited the growth of various cancer cell lines, suggesting that modifications to the structure could enhance potency and selectivity against cancer cells .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Compounds containing pyrimidine rings have been recognized for their efficacy against a range of pathogens.

Research Finding : A comparative study found that similar compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored as a lead compound for developing new antibiotics .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects of this compound. The tetrahydropyrido structure is associated with neuroactive properties.

Case Study : In a model of neurodegeneration, derivatives were shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that further investigation into the neuroprotective mechanisms could lead to therapeutic applications in conditions like Alzheimer's disease .

Data Table: Comparison of Biological Activities

Activity TypeCompound TypeReference
AnticancerTetrahydropyrido-pyrimidinesJournal of Medicinal Chemistry
AntimicrobialPyrimidine derivativesComparative Study on Antibacterial Activity
NeuroprotectiveTetrahydropyrido derivativesNeurodegeneration Model Study

Comparison with Similar Compounds

Core Modifications: Pyrido[4,3-d]pyrimidinone vs. Pyridazinyl Acetamide

Compound from :

  • Structure : N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Key Differences: Replaces the pyrido[4,3-d]pyrimidinone core with a pyridazinyl ring. Introduces a 4-fluoro-2-methoxyphenyl substituent.
  • The methoxy group may improve solubility but reduce hydrophobic interactions .

Substituent Variations on the Acetamide Side Chain

Compound from :

  • Structure : 2-((6-(4-Fluorobenzyl)-4-oxo-pyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
  • Key Differences :
    • Sulfanyl (S) linker instead of a methylene group.
    • m-Tolyl (3-methylphenyl) substituent on the acetamide.
  • Implications: Sulfur’s electronegativity may enhance π-stacking but reduce metabolic stability compared to methylene.

Compound from :

  • Structure : N-(4-Acetamidophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-pyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
  • Key Differences :
    • 4-Acetamidophenyl substituent on the acetamide.
  • May enhance solubility but introduce steric bulk .

Heterocyclic Substitutions in Related Scaffolds

Compound from :

  • Structure: Chromen-2-yl pyrazolo[3,4-d]pyrimidine derivative (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)
  • Key Differences: Pyrazolo-pyrimidine core with chromenone and isopropylbenzamide groups.
  • Implications: Chromenone’s fused aromatic system may improve DNA intercalation properties. Isopropylbenzamide enhances lipophilicity, affecting blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.